1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride
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Overview
Description
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the empirical formula C12H15F3N2 . It has a molecular weight of 244.26 . It is a yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 . This code represents the compound’s molecular structure. For a detailed structural analysis, it’s recommended to use specialized software or databases.Physical and Chemical Properties Analysis
This compound is a yellow liquid . It has a refractive index of n20/D 1.491 . The boiling point is 88-89 °C/0.02 mmHg , and it has a density of 1.239 g/mL at 25 °C .Scientific Research Applications
Physicochemical and Structural Characterization
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride and its derivatives have been extensively studied for their physicochemical properties and structural characteristics. For example, research on the anhydrous and hydrous forms of related hydrochloride salts highlights the significance of solid-state properties in pharmaceutical development. The investigation of these properties includes methods such as light microscopy, scanning electron microscopy, and powder X-ray diffraction, underscoring the compound's relevance in the formulation of medication for obesity treatment due to its role as a novel 5-HT6 receptor antagonist (Hugerth et al., 2006).
Crystal Structure Analysis
Crystal structure analysis of derivatives, such as 1-Benzenesulfonyl-4-benzhydryl-piperazine, provides insights into molecular conformations and interactions. Such studies reveal the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom, offering a basis for understanding the compound's chemical behavior and potential interactions in biological systems (Ananda Kumar et al., 2007).
Biochemical Research and Drug Development
Biochemical research has explored the inhibitory effects of sulfonamide derivatives incorporating triazine moieties on carbonic anhydrase IX, a target for anticancer agents. This underscores the compound's potential in the development of novel therapeutic strategies against cancer. Specifically, compounds demonstrating potent inhibition of carbonic anhydrase IX suggest their utility in medicinal chemistry and pharmacological studies aimed at combatting hypoxia-induced tumors (Lolak et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that many piperazine derivatives interact with the central nervous system, often targeting gaba receptors or serotonin receptors .
Mode of Action
Piperazine derivatives often work by mimicking or blocking the action of neurotransmitters in the brain . The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .
Biochemical Pathways
If it acts on gaba or serotonin receptors, it could influence pathways related to mood regulation, sleep, and pain perception .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and widely distributed in the body . The trifluoromethyl group may enhance the metabolic stability of the compound .
Result of Action
If it acts on GABA or serotonin receptors, it could potentially have anxiolytic, antidepressant, or analgesic effects .
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S.ClH/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15;/h1-8,13H,9-12,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGCNMOWRVAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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